molecular formula C23H24N6O B2470275 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1170885-58-1

2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2470275
CAS No.: 1170885-58-1
M. Wt: 400.486
InChI Key: CCKRDFUUIJEUHD-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a compound of interest in modern organic chemistry due to its unique structure and potential applications. The compound is characterized by its fused pyrazolo[3,4-d]pyrimidine ring system, which is often associated with bioactivity in medicinal chemistry.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. It generally starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through cyclization reactions involving pyrazole and pyrimidine precursors. Following this, the phenethylamine moiety is introduced through N-alkylation, and the final benzamide structure is obtained via amidation reactions. Industrial production methods: Scaling up the production involves optimizing the reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Automated continuous-flow synthesis methods might be employed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of reactions it undergoes: 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The aromatic rings and the amine group can be targeted for oxidation.

  • Reduction: The nitro or azo groups, if present, can be reduced to amine functionalities.

  • Substitution: Halogenations, nitrations, and other electrophilic or nucleophilic substitution reactions can modify the aromatic rings. Common reagents and conditions used in these reactions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

  • Substitution: Reagents like halogens, nitrating agents, and alkylating agents. Major products formed from these reactions: Various oxidized or reduced derivatives, halogenated compounds, and substituted aromatic derivatives.

Scientific Research Applications

2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several research areas:

  • Chemistry

    As a building block in the synthesis of more complex organic compounds.

  • Biology

    Investigated for its potential interactions with biological macromolecules.

  • Medicine

    Explored for its pharmacological properties, such as enzyme inhibition or receptor modulation.

  • Industry

    Utilized in the development of materials with specific properties or as intermediates in the manufacture of pharmaceuticals.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to the presence of both the phenethylamino group and the benzamide moiety. This dual functionality enhances its potential as a bioactive molecule, offering unique interactions compared to simpler analogues. List of similar compounds: Other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • N-(2-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetamide

  • N-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethyl)benzamide

There you have it, an intricate dance of atoms and molecules. Chemistry never ceases to fascinate!

Properties

IUPAC Name

2-methyl-N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-17-7-5-6-10-19(17)23(30)25-13-14-29-22-20(15-28-29)21(26-16-27-22)24-12-11-18-8-3-2-4-9-18/h2-10,15-16H,11-14H2,1H3,(H,25,30)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKRDFUUIJEUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C3=NC=NC(=C3C=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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